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Abstract
Pyrisoxazole is a novel demethylation inhibitor (DMI) fungicide belonging to the pyridine

subgroup, demonstrating high efficacy against a broad spectrum of phytopathogenic fungi,

particularly within the Ascomycota and Basidiomycota phyla.[1] Its mechanism of action

involves the specific inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the

fungal ergosterol biosynthesis pathway.[2] This disruption of ergosterol production leads to the

accumulation of toxic sterol precursors, ultimately compromising fungal cell membrane integrity

and inhibiting fungal growth. This technical guide provides an in-depth overview of

Pyrisoxazole, including its mechanism of action, quantitative efficacy data, detailed

experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Chemical Structure and Properties
Pyrisoxazole, with the chemical name 3-[5-(4-chlorophenyl)-2,3-dimethyl-3-isoxazolidinyl]

pyridine, is a synthetic fungicide with the development code SYP-Z048.[3][4] It possesses two

chiral centers, resulting in four stereoisomers. Research has shown that the biological activity

of racemic Pyrisoxazole is primarily attributed to the (3S,5R)-isomer, which exhibits

significantly higher fungicidal activity compared to the other three isomers.

Table 1: Chemical and Physical Properties of Pyrisoxazole
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Property Value Reference

Chemical Formula C₁₆H₁₇ClN₂O [4]

Molecular Weight 288.77 g/mol [3]

CAS Number 847749-37-5 [3]

Mode of Action
Sterol Biosynthesis Inhibitor

(SBI), Class G1
[4]

FRAC Code 3 [4]

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Pyrisoxazole's primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol

14α-demethylase (encoded by the CYP51 gene). This enzyme is a key catalyst in the

ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a crucial step

in the formation of ergosterol. Ergosterol is an essential component of the fungal cell

membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane

fluidity, integrity, and the function of membrane-bound enzymes.

By binding to the heme iron in the active site of CYP51, Pyrisoxazole effectively blocks its

catalytic activity. This inhibition leads to a depletion of ergosterol and a concomitant

accumulation of toxic 14α-methylated sterol precursors. The disruption of sterol composition

alters the physical properties of the fungal cell membrane, leading to increased permeability,

leakage of cellular contents, and ultimately, the cessation of fungal growth.
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Caption: Mechanism of Pyrisoxazole action on the fungal ergosterol biosynthesis pathway.

Quantitative Efficacy Data
Pyrisoxazole has demonstrated significant in vitro and in vivo activity against a wide range of

economically important plant pathogens.

In Vitro Fungicidal Activity
The in vitro efficacy of Pyrisoxazole is typically determined by calculating the half-maximal

effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of

the mycelial growth of a target fungus.

Table 2: In Vitro Efficacy (EC₅₀) of Pyrisoxazole against Various Phytopathogenic Fungi

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1245146?utm_src=pdf-body-img
https://www.benchchem.com/product/b1245146?utm_src=pdf-body
https://www.benchchem.com/product/b1245146?utm_src=pdf-body
https://www.benchchem.com/product/b1245146?utm_src=pdf-body
https://www.benchchem.com/product/b1245146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fungal Pathogen Disease EC₅₀ (µg/mL) Reference

Sclerotinia

sclerotiorum
White Mold

0.0214 - 0.5443

(mean: 0.2329)
[5]

Colletotrichum

scovillei
Anthracnose

0.1986 (mycelial

growth)
[6][7]

0.0147 (appressorium

formation)
[6][7]

0.0269 (appressorium

diameter)
[6][7]

Botrytis cinerea Gray Mold
0.022 - 0.734 (mean:

0.151)
[8]

Monilinia fructicola Brown Rot
0.013 (mycelial

growth)
[1][9]

0.007 (germ tube

elongation)
[1][9]

Various Ascomycota

and Basidiomycota
Various Diseases 0.008 - 1.140 [1][9]

Oomycota Various Diseases > 100 [1][9]

In Vivo Protective and Curative Activity
Field and greenhouse trials have confirmed the protective and curative properties of

Pyrisoxazole.

Table 3: In Vivo Efficacy of Pyrisoxazole in Field Trials
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Crop Disease Pathogen
Application
Rate (g
a.i./ha)

Efficacy (%) Reference

Chili Anthracnose
Colletotrichu

m scovillei
180

75.6

(Preventive)
[6]

180
71.3

(Curative)
[6]

120
67.8

(Curative)
[6]

Peach Brown Rot
Monilinia

fructicola
-

Efficacious

control
[1][9]

Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy and

mechanism of action of Pyrisoxazole.

Mycelial Growth Inhibition Assay
This assay determines the in vitro fungicidal activity of a compound by measuring the inhibition

of fungal mycelial growth.

Protocol:

Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a series of

concentrations of Pyrisoxazole dissolved in a suitable solvent (e.g., acetone or DMSO). A

control plate with the solvent alone should also be prepared.

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing

edge of a fungal culture onto the center of each fungicide-amended and control PDA plate.

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C)

in the dark.
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Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at

regular intervals until the colony on the control plate reaches the edge of the plate.

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration

using the formula:

Inhibition (%) = [(DC - DT) / DC] x 100

Where DC is the average diameter of the colony on the control plate and DT is the

average diameter of the colony on the treated plate.

EC₅₀ Determination: Use probit analysis or other statistical software to calculate the EC₅₀

value from the dose-response curve.

Spore Germination and Appressorium Formation Assay
This assay assesses the effect of the fungicide on the early stages of fungal infection.

Protocol:

Spore Suspension Preparation: Harvest spores from a mature fungal culture and suspend

them in sterile distilled water. Adjust the spore concentration to a desired level (e.g., 1 x 10⁵

spores/mL) using a hemocytometer.

Treatment: Mix the spore suspension with different concentrations of Pyrisoxazole. An

untreated control should be included.

Incubation: Place droplets of the treated and control spore suspensions on a hydrophobic

surface (e.g., a glass slide or coverslip) and incubate in a moist chamber at the appropriate

temperature.

Microscopic Observation: At different time points (e.g., 6, 12, 24 hours), observe the spores

under a microscope.

Data Analysis: Determine the percentage of spore germination and appressorium formation

by counting at least 100 spores per replicate for each treatment.
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Fungal Sterol Analysis by HPLC
This method is used to confirm the inhibition of ergosterol biosynthesis by analyzing the sterol

composition of fungal cells treated with the fungicide.

Protocol:

Fungal Culture and Treatment: Grow the target fungus in a liquid medium (e.g., Potato

Dextrose Broth) with and without a sublethal concentration of Pyrisoxazole.

Mycelial Harvest: Harvest the fungal mycelia by filtration and wash with sterile distilled water.

Saponification and Extraction:

Saponify the mycelia with an alcoholic potassium hydroxide solution to release the sterols.

Extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as

n-hexane or petroleum ether.

HPLC Analysis:

Evaporate the solvent and redissolve the sterol extract in a suitable solvent for HPLC

analysis (e.g., methanol or acetonitrile).

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system

equipped with a C18 reverse-phase column and a UV detector (set at 282 nm for

ergosterol).

Use an isocratic mobile phase, such as methanol or a mixture of methanol and

acetonitrile.

Data Interpretation: Compare the chromatograms of the treated and untreated samples. A

reduction in the ergosterol peak and the appearance of new peaks corresponding to

accumulated sterol precursors in the treated sample confirm the inhibition of ergosterol

biosynthesis.

Visualizations of Workflows and Relationships
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Caption: A typical experimental workflow for the comprehensive evaluation of a DMI fungicide
like Pyrisoxazole.
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Caption: Logical flow diagram illustrating the cascade of events following Pyrisoxazole
application.

Resistance Management
As with other single-site mode-of-action fungicides, there is a risk of resistance development to

Pyrisoxazole. The primary mechanisms of resistance to DMI fungicides include:

Target site modification: Point mutations in the CYP51 gene can reduce the binding affinity of

Pyrisoxazole to the enzyme.

Target overexpression: Increased expression of the CYP51 gene can lead to higher levels of

the target enzyme, requiring higher concentrations of the fungicide for effective inhibition.

Efflux pump overexpression: Overexpression of membrane transporters can actively pump

the fungicide out of the fungal cell, reducing its intracellular concentration.

To mitigate the risk of resistance, it is recommended to use Pyrisoxazole in rotation or in

mixtures with fungicides that have different modes of action. Adherence to label

recommendations regarding application rates and timing is also crucial for sustainable disease

management.

Conclusion
Pyrisoxazole is a potent and effective DMI fungicide with a broad spectrum of activity against

key fungal plant pathogens. Its specific inhibition of sterol 14α-demethylase provides a well-

defined mechanism of action. The comprehensive data on its efficacy, coupled with established

experimental protocols for its evaluation, make Pyrisoxazole a valuable tool for researchers

and professionals in the field of crop protection and drug development. Prudent resistance

management strategies will be essential to ensure the long-term effectiveness of this important

fungicide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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